molecular formula C6H4F2O2S B2376064 4-(Difluoromethyl)thiophene-3-carboxylic acid CAS No. 1783508-32-6

4-(Difluoromethyl)thiophene-3-carboxylic acid

Cat. No.: B2376064
CAS No.: 1783508-32-6
M. Wt: 178.15
InChI Key: ADTXYVTWLRXPJM-UHFFFAOYSA-N
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Description

“4-(Difluoromethyl)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C6H4F2O2S and a molecular weight of 178.15. It is a derivative of thiophene, a five-membered ring compound containing one sulfur atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring are a difluoromethyl group and a carboxylic acid group.


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can participate in a variety of chemical reactions. For example, they can undergo condensation reactions such as the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Polythiophene Derivatives for Electrochemical DNA Sensors : Thiophene derivatives, like 4-(Difluoromethyl)thiophene-3-carboxylic acid, are synthesized for use in electrochemical DNA sensors. These sensors are based on conductive polymers and oligo-DNA, demonstrating specific electrochemical characteristics useful in biological recognition (Kang et al., 2004).

  • Palladium-Catalyzed Perarylation : Research indicates that 3-thiophene and 3-furancarboxylic acids, which include compounds similar to this compound, can undergo perarylation. This process, facilitated by a palladium catalyst, leads to tetraarylated products (Nakano et al., 2008).

Chemical Analysis and Properties

  • Mass Spectrometry of Substituted Thiophene Carboxylic Acids : Mass spectrometry of various substituted thiophene carboxylic acids, including those similar to this compound, helps in understanding their chemical properties and potential differentiation based on fragmentation patterns (Fisichella et al., 1982).

  • Chemisorption Studies : Investigations into the chemisorption of 3-thiophene carboxylate on copper surfaces offer insights into molecular orientations and interactions, relevant for understanding surface chemistry of similar compounds (Frederick & Richardson, 1995).

Biological and Medicinal Research

  • Novel Compounds Combining Thiophene and Benzimidazole or 1,2,4-Triazole : Thiophene-containing compounds, including those related to this compound, are synthesized for their potential biological activities, including antimicrobial properties (Mabkhot et al., 2017).

Material Science and Engineering

  • Electropolymerization and Electrochromic Performances : Studies on the electropolymerization and electrochromic performances of thiophene assemblies, related to this compound, are significant for developing new materials with specific optical properties (Li et al., 2020).

  • Metal-Organic Frameworks (MOFs) : Thiophene-based MOFs, utilizing compounds like this compound, show promise in luminescence sensing and environmental applications, such as pesticide removal (Zhao et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “4-(Difluoromethyl)thiophene-3-carboxylic acid” are not mentioned in the available literature, thiophene derivatives are a topic of ongoing research due to their potential biological activities and applications in material science . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of “this compound” and related compounds.

Properties

IUPAC Name

4-(difluoromethyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2,5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTXYVTWLRXPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783508-32-6
Record name 4-(difluoromethyl)thiophene-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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